molecular formula C4H5NOS B036803 Methylisothiazolinone CAS No. 2682-20-4

Methylisothiazolinone

Cat. No. B036803
CAS RN: 2682-20-4
M. Wt: 115.16 g/mol
InChI Key: BEGLCMHJXHIJLR-UHFFFAOYSA-N
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Patent
US04783221

Procedure details

A number of isothiazolone compounds useful as component (B) in the present invention are available commercially from, for example, the Rohm & Haas Company, Philadelphia, Pa. under various trade names. For example, 2-n-octyl-3-isothiazolone is available under the general trade name Skane M-8. The corresponding 4,5-dichloro-n-octyl-derivative is available under the trade designation Kathon 287. The product 5-chloro-2-methyl-3-isothiazolone is available under the general trade designation Kathon 886. Also available commercially from Rohm & Haas is a mixture of 5-chloro-2-methyl-3-isothiazolone and 2-methyl-3-isothiazolone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4,5-dichloro-n-octyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
S1(=O)C=CC=N1.C(N1C(=O)C=CS1)CCCCCCC.[Cl:21][C:22]1[S:26][N:25]([CH3:27])[C:24](=[O:28])[CH:23]=1.CN1SC=CC1=O.CN1SC([Cl:43])=CC1=O.CN1C(=O)C=CS1>>[Cl:43][C:23]1[C:24](=[O:28])[N:25]([CH3:27])[S:26][C:22]=1[Cl:21] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(N=CC=C1)=O
Step Two
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)N1SC=CC1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCN1C(=O)C=CS1
Step Five
Name
4,5-dichloro-n-octyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCN1C(=O)C=CS1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(N(S1)C)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(N(S1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1SC=CC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C(N(SC1Cl)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.